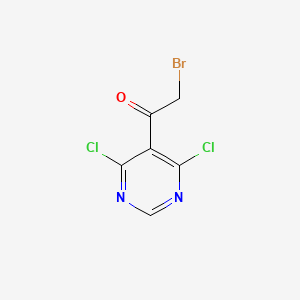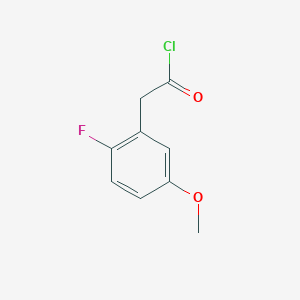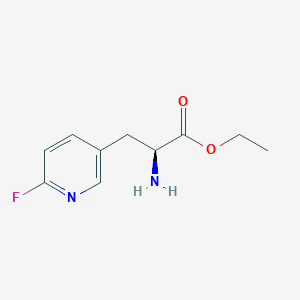![molecular formula C11H12N2OS B13124605 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound with an intriguing structure It combines a pyridazine ring with a thieno ring and a cyclopropyl group
Preparation Methods
Synthetic Routes:: The synthesis of 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one involves cyclocondensation reactions. One common approach is the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The cyclocondensation reaction can be catalyzed using sodium alkoxide (sodium ethoxide or sodium methoxide) as the reagent and catalyst .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification steps are essential for efficient manufacturing.
Chemical Reactions Analysis
7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyridazine or thieno rings can be replaced. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides).
Major products formed from these reactions depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Materials Science: Its unique structure may lead to novel materials with specific properties.
Drug Discovery: Investigating its biological activity could reveal potential drug candidates.
Bioconjugation: The compound’s functional groups can be used for attaching biomolecules.
Mechanism of Action
The exact mechanism by which 7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
7-cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-11(14)8-5-6-15-10(8)9(12-13)7-3-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
CDUAFEGHEPJPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C(=N1)C3CC3)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)



![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)

![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
